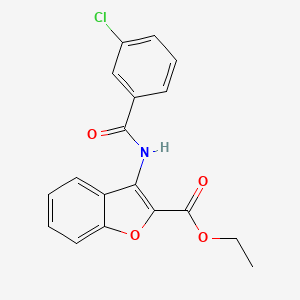

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran compounds . Benzofurans are known for their broad range of biological activity, which has led to significant interest from researchers . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates .

Synthesis Analysis

Benzofuran-3-carboxylate esters, such as this compound, can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . This method is one of the heterocyclization methods leading to derivatives of benzofuran-3-carboxylic esters .Chemical Reactions Analysis

The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters . The proposed reaction mechanism includes a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Applications De Recherche Scientifique

Synthesis and Characterization

First Synthesis of Derivatives : A study describes the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a facile and inexpensive method. These compounds were obtained in good yields and their structures were confirmed by spectral data and elemental analyses (Gao et al., 2011).

Benzofuran-2-carboxylic Acid Synthesis : Another study focused on synthesizing benzofuran-2-carboxylic acid using salicylaldehyde, ethyl chloroacetate, and K2CO3, achieving a product purity of 98% and a yield of 67.7% (Wang Tao-tao, 2012).

Biological Activities

Antiviral Activities : Benzofuran derivatives have been synthesized and tested for their in vitro anti-HIV-1 and HIV-2 activities. Some of these compounds showed the ability to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Antitumor and Antioxidant Activities : Research into benzofuran derivatives also includes the exploration of their antitumor and antioxidant properties. For example, 2-beta-D-ribofuranosylselenazole-4-carboxamide and related derivatives have shown cytotoxicity toward certain cancer cells in culture and effectiveness against Lewis lung carcinoma in mice (Srivastava & Robins, 1983). Additionally, phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and showed good antioxidant and antibacterial activities in vitro (Shankerrao et al., 2013).

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . It is worthwhile to analyze the achievements in the preparation of benzofuran-3-carboxylate esters in order to facilitate further advances in the synthesis of this class of heterocycles, as well as to expand the possibilities for obtaining polycondensed benzofuran analogs .

Propriétés

IUPAC Name |

ethyl 3-[(3-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-8-3-4-9-14(13)24-16)20-17(21)11-6-5-7-12(19)10-11/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWRMKVYWYLFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2860232.png)

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2860233.png)

![N-(3,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2860239.png)

![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2860250.png)